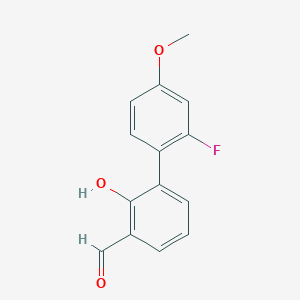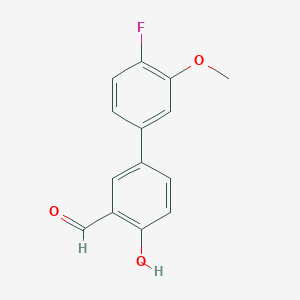
5-(2-Chloro-4-methylphenyl)-2-formylphenol, 95%
描述
5-(2-Chloro-4-methylphenyl)-2-formylphenol, 95% (otherwise known as CMFP) is a chemical compound that has gained attention in recent years due to its potential applications in a variety of fields. CMFP has been studied for its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent. It has also been studied for its potential use in the synthesis of other compounds.
科学研究应用
CMFP has been studied for its potential applications in a variety of scientific fields. It has been studied for its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent. It has also been studied for its potential use as a drug delivery system and for its potential to be used in the synthesis of other compounds.
作用机制
The mechanism of action of CMFP is not yet fully understood. However, it is believed that it acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also thought to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines. Additionally, it is believed to act as an antimicrobial agent by disrupting the cell membrane of bacteria and preventing the growth of bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMFP have not yet been fully elucidated. However, it has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties, as well as potential applications in drug delivery systems. Additionally, it has been shown to have potential applications in the synthesis of other compounds.
实验室实验的优点和局限性
The advantages of using CMFP in lab experiments include its low cost, ease of synthesis, and potential applications in a variety of scientific fields. The main limitation of using CMFP in lab experiments is that its mechanism of action is not yet fully understood.
未来方向
The potential future directions for CMFP include further research into its mechanism of action and its potential applications in drug delivery systems, as well as its potential use in the synthesis of other compounds. Additionally, further research into its potential antioxidant, anti-inflammatory, and antimicrobial properties is needed. Finally, further research into its potential applications in a variety of other scientific fields is warranted.
合成方法
The synthesis of CMFP can be achieved through a two-step process involving the reaction of 4-methylphenol with 2-chloroacetyl chloride followed by the reaction of the product with formaldehyde. The first step involves the reaction of 4-methylphenol with 2-chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction produces a chloroacetylated product, which is then reacted with formaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields the desired 5-(2-chloro-4-methylphenyl)-2-formylphenol.
属性
IUPAC Name |
4-(2-chloro-4-methylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-5-12(13(15)6-9)10-3-4-11(8-16)14(17)7-10/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISRYWQSTOALIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685185 | |
| Record name | 2'-Chloro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-methylphenyl)-2-formylphenol | |
CAS RN |
1261895-16-2 | |
| Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 2′-chloro-3-hydroxy-4′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















